![molecular formula C19H20N2O3S B12926373 Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]- CAS No. 503544-97-6](/img/structure/B12926373.png)
Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide typically involves the reaction of tryptamine with tosyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified indole derivatives .
Aplicaciones Científicas De Investigación
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features an indole moiety and is studied for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Known for its analgesic and anti-inflammatory activities, this compound is synthesized using similar methods.
The uniqueness of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
503544-97-6 |
|---|---|
Fórmula molecular |
C19H20N2O3S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-14-6-8-16(9-7-14)25(23,24)13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22) |
Clave InChI |
DUYYRANGJFMKGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


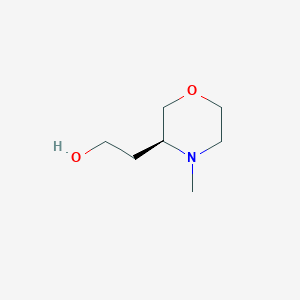
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

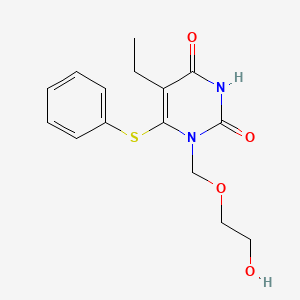
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)


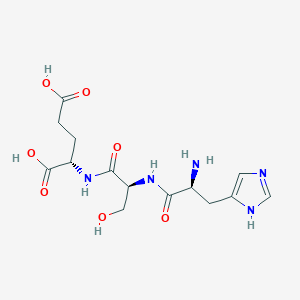
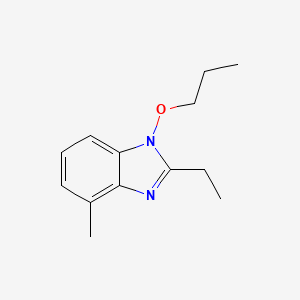
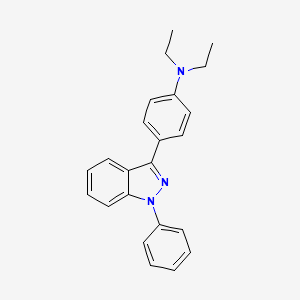


![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
